4-phenyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-PHENYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and greener addition reactions to minimize environmental impact and enhance process safety . The overall yield and purity of the compound are critical factors in determining the feasibility of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-PHENYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrafluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
4-PHENYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-PHENYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
- 5-(1,1,2,2-tetrafluoroethoxy)-4-phenylthiazole derivatives
Uniqueness
4-PHENYL-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrafluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11F4N3OS |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
4-phenyl-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H11F4N3OS/c17-14(18)16(19,20)24-12-8-4-5-10(9-12)13-21-22-15(25)23(13)11-6-2-1-3-7-11/h1-9,14H,(H,22,25) |
InChI Key |
YIFBOCSDZHJDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)OC(C(F)F)(F)F |
Origin of Product |
United States |
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